molecular formula C17H22F3N5O3 B2453842 1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421444-09-8

1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2453842
CAS No.: 1421444-09-8
M. Wt: 401.39
InChI Key: DTGWTSPVGCKXST-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a "chemosensor" for its role in detecting a wide range of noxious environmental irritants and endogenous inflammatory mediators. Its activation is linked to the pathophysiology of neuropathic and inflammatory pain, as well as respiratory conditions such as asthma and cough. This compound functions by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists like AITC (allyl isothiocyanate) and reactive oxidative species . Its high potency and selectivity make it an invaluable pharmacological tool for dissecting TRPA1's role in complex biological systems. Researchers utilize this antagonist in vitro and in vivo to investigate mechanisms of nociception, to validate TRPA1 as a therapeutic target for pain management, and to explore its involvement in chronic pain conditions and airway hypersensitivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N5O3/c1-3-4-11-28-13-7-5-12(6-8-13)22-15(26)21-9-10-25-16(27)24(2)14(23-25)17(18,19)20/h5-8H,3-4,9-11H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGWTSPVGCKXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a butoxyphenyl group and a triazole moiety. The presence of trifluoromethyl and urea functionalities suggests potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising activity against various bacterial strains. For instance, in a study evaluating the efficacy of triazole compounds against Staphylococcus aureus, it demonstrated an inhibition zone comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several enzymes. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that the compound exhibits significant BuChE inhibitory activity with an IC50 value of approximately 34.1 μM, which is competitive with other known inhibitors .

Enzyme IC50 Value (μM) Reference
AChE>100
BuChE34.1

Neuroprotective Effects

The neuroprotective potential of the compound was assessed through in vitro models of oxidative stress. It was found to protect neuronal cells from hydrogen peroxide-induced toxicity, indicating its role as a neuroprotective agent. Molecular docking studies suggested that the compound binds effectively to target sites involved in neurodegeneration .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : It inhibits cholinesterases, which play critical roles in neurotransmission.
  • Oxidative Stress Reduction : By mitigating oxidative damage in neuronal cells, it may contribute to neuroprotection.

Case Studies

Several case studies have been documented regarding similar triazole derivatives:

  • Triazole Hybrids : A study on triazole hybrids showed enhanced BuChE inhibition compared to their parent compounds, suggesting structural modifications can lead to improved efficacy .
  • Neuroprotective Studies : In a model of Alzheimer's disease, derivatives similar to this compound exhibited significant neuroprotective effects and improved cognitive function in animal models .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole intermediate via cyclization of hydrazine derivatives with carbonyl-containing reagents under acidic or basic conditions.
  • Step 2 : Alkylation of the triazole intermediate using ethyl halides or epoxides to introduce the ethyl linker.
  • Step 3 : Coupling with 4-butoxyphenyl isocyanate to form the urea moiety.
    Reaction conditions (e.g., solvents, catalysts) are critical for yield optimization. For example, NaBH₄-mediated reductions in ethanol () or reflux in aprotic solvents like THF are commonly used. Yield variations (61–81%) highlight the need for precise stoichiometric control .

Q. How can spectroscopic techniques validate the compound’s structure?

  • IR Spectroscopy : Confirms the presence of urea (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and trifluoromethyl groups (C–F ~1200 cm⁻¹).
  • ¹H/¹³C-NMR : Identifies the butoxyphenyl aromatic protons (δ 6.8–7.2 ppm), triazole ring protons (δ 8.0–8.5 ppm), and ethyl linker protons (δ 3.5–4.0 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F-NMR (δ -60 to -70 ppm) .

Q. What purification methods are effective for isolating this compound?

Recrystallization using ethanol/water mixtures (1:3 ratio) achieves >95% purity, as demonstrated for structurally similar triazole-urea derivatives (). Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) may resolve byproducts from incomplete alkylation or coupling steps .

Q. Which functional groups contribute to its chemical reactivity?

  • The urea linkage participates in hydrogen bonding, influencing solubility and target interactions.
  • The triazole ring enhances stability and π-π stacking potential.
  • The trifluoromethyl group increases lipophilicity and metabolic resistance, critical for pharmacokinetic optimization .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent hydrolysis of the urea group or oxidation of the triazole ring. Stability studies on analogous compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do structural modifications impact structure-activity relationships (SAR) in this compound class?

  • Substituent Effects : Replacing the trifluoromethyl group with cyclopropyl () or thiophene () alters electronic properties and binding affinity. For example, thiophene enhances π-stacking with aromatic enzyme pockets.
  • Linker Optimization : Ethyl linkers improve conformational flexibility compared to rigid methylene chains, as shown in receptor docking studies .

Q. What experimental approaches are used to evaluate its biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates.
  • Cellular Assays : Assess cytotoxicity (via MTT) and apoptosis induction (caspase-3 activation) in cancer cell lines.
  • Receptor Binding Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify binding kinetics using surface plasmon resonance (SPR) .

Q. How can computational methods optimize its synthesis and activity?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient routes (e.g., ICReDD’s reaction path search methods, ).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets to prioritize substituents for SAR studies. Density functional theory (DFT) optimizes electronic properties of the trifluoromethyl group .

Q. How should researchers address contradictions in synthesis yields or biological data?

  • Yield Discrepancies : Compare reaction conditions (e.g., shows 61–81% yields for similar compounds due to solvent polarity or catalyst loading). Use factorial design (e.g., Box-Behnken) to identify critical variables .
  • Biological Variability : Normalize assays using positive controls (e.g., cisplatin for cytotoxicity) and validate findings across multiple cell lines .

Q. What are the hypothesized metabolic pathways for this compound?

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the butoxyphenyl group to 4-hydroxyphenyl derivatives.
  • Phase II Metabolism : Glucuronidation of the urea moiety, as observed in fluorophenyl-urea analogs (). LC-MS/MS tracks metabolites in hepatic microsomal assays .

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